molecular formula C21H24BNO3 B8187471 6-Benzyloxy-1H-indole-2-boronic acid pinacol ester

6-Benzyloxy-1H-indole-2-boronic acid pinacol ester

Cat. No.: B8187471
M. Wt: 349.2 g/mol
InChI Key: FGSKMBHAFGTFOB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-1H-indole-2-boronic acid pinacol ester typically involves the borylation of 6-benzyloxy-1H-indole. This can be achieved using bis(neopentyl glycolato)diboron (nepB-Bnep) as the borylation reagent in the presence of a rhodium catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-1H-indole-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Protodeboronation: Protic solvents (e.g., methanol, water), acids (e.g., hydrochloric acid).

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds or other complex organic molecules.

    Protodeboronation: Formation of the corresponding indole derivative without the boronic ester group.

Scientific Research Applications

6-Benzyloxy-1H-indole-2-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 6-Benzyloxy-1H-indole-2-boronic acid pinacol ester involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond . This process is crucial for the formation of complex organic structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyloxy-1H-indole-2-boronic acid pinacol ester is unique due to the presence of the benzyloxy group at the 6-position of the indole ring. This functional group can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)19-12-16-10-11-17(13-18(16)23-19)24-14-15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSKMBHAFGTFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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